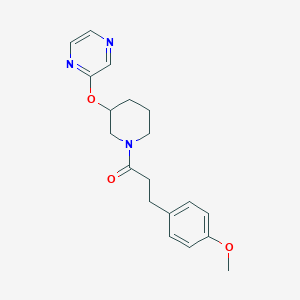![molecular formula C20H19N5O2 B2494089 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide CAS No. 1795300-81-0](/img/structure/B2494089.png)
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide is a nitrogen-containing heterocyclic compound. It is known for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes and receptors. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring.
Introduction of the Pyrrolopyridine Moiety: The pyrrolopyridine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the quinazolinone intermediate with a halogenated pyrrolopyridine derivative in the presence of a base such as potassium carbonate.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride in the presence of a catalyst like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like potassium carbonate.
Major Products Formed
Oxidation: Quinazolinone derivatives with different oxidation states.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes or receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, thereby modulating cellular responses.
相似化合物的比较
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, used in oral hygiene products.
Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
Uniqueness
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide is unique due to its specific structure, which allows it to interact with a different set of biological targets compared to other similar compounds. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry research.
属性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-18(13-25-14-23-17-7-2-1-6-16(17)20(25)27)21-10-4-11-24-12-8-15-5-3-9-22-19(15)24/h1-3,5-9,12,14H,4,10-11,13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSXAGLYUOYLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine](/img/structure/B2494006.png)
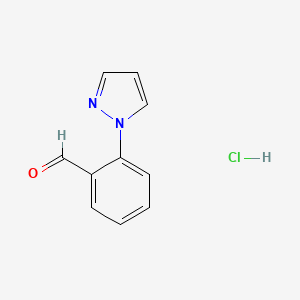
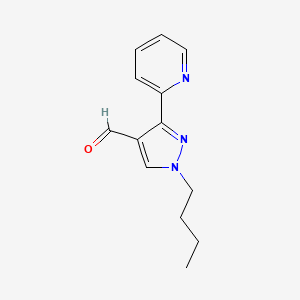
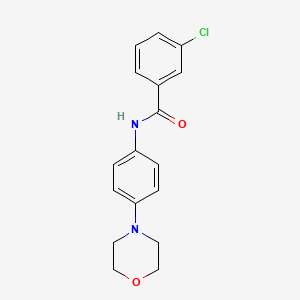
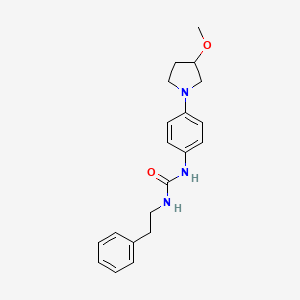
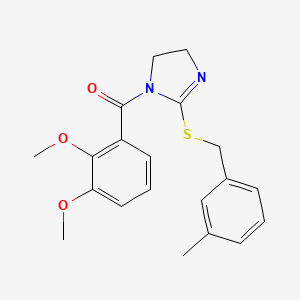
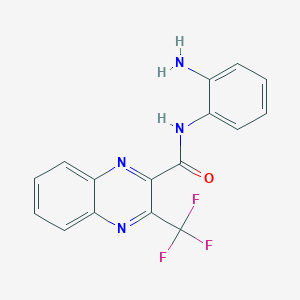
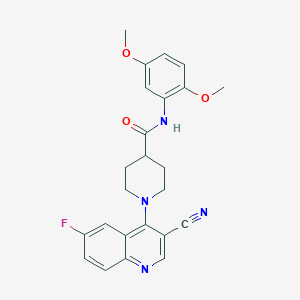
![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)
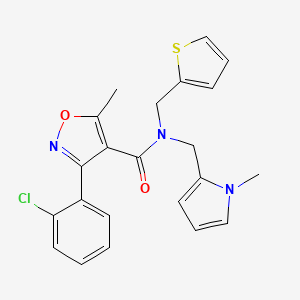
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)
![2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2494025.png)
